Boc-val-leu-lys-amc acetate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-val-leu-lys-amc acetate salt is a sensitive, fluorogenic, and specific substrate used for the quantitative measurement of plasmin. It is also cleaved by acrosin from the ascidian Halocynthia roretzi, by porcine calpain isozymes I and II, and by papain . The compound has a molecular formula of C₃₂H₄₉N₅O₇·C₂H₄O₂ and a molecular weight of 675.82 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-val-leu-lys-amc acetate salt involves the protection of amino acids followed by coupling reactions. The process typically starts with the protection of the amino group of valine, leucine, and lysine using tert-butyloxycarbonyl (Boc) groups. The protected amino acids are then sequentially coupled using standard peptide synthesis techniques. The final product is obtained by deprotecting the Boc groups and converting the compound to its acetate salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-val-leu-lys-amc acetate salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by specific enzymes such as plasmin, acrosin, calpain, and papain.
Deprotection: The Boc groups can be removed under acidic conditions to yield the free amino acids.
Common Reagents and Conditions
Hydrolysis: Enzymes like plasmin, acrosin, calpain, and papain are commonly used for hydrolysis reactions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of Boc groups.
Major Products Formed
Scientific Research Applications
Boc-val-leu-lys-amc acetate salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study protease activity.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Utilized in diagnostic assays for detecting protease activity in various diseases.
Industry: Applied in the development of pharmaceuticals and biochemical research.
Mechanism of Action
The mechanism of action of Boc-val-leu-lys-amc acetate salt involves its cleavage by specific enzymes. The compound is a substrate for enzymes like plasmin, acrosin, calpain, and papain. Upon cleavage, it releases the fluorogenic compound 7-amino-4-methylcoumarin (AMC), which can be quantitatively measured using fluorescence spectroscopy . This allows for the assessment of enzyme activity and the study of molecular targets and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Boc-val-leu-lys-mca: Another fluorogenic substrate used for similar enzyme assays.
Boc-val-leu-lys-amc hydrochloride: A variant of the acetate salt with similar applications.
Uniqueness
Boc-val-leu-lys-amc acetate salt is unique due to its high sensitivity and specificity for plasmin and other proteases. Its fluorogenic properties make it an excellent substrate for quantitative enzyme assays, providing accurate and reliable results .
Properties
IUPAC Name |
tert-butyl N-[1-[[1-[[6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49N5O7/c1-18(2)15-24(36-30(41)27(19(3)4)37-31(42)44-32(6,7)8)29(40)35-23(11-9-10-14-33)28(39)34-21-12-13-22-20(5)16-26(38)43-25(22)17-21/h12-13,16-19,23-24,27H,9-11,14-15,33H2,1-8H3,(H,34,39)(H,35,40)(H,36,41)(H,37,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLPXRKIIFWZLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.